2-[(E)-[[3-[(4-chlorophenyl)sulfamoyl]benzoyl]hydrazinylidene]methyl]benzoic acid
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Overview
Description
2-[(E)-[[3-[(4-chlorophenyl)sulfamoyl]benzoyl]hydrazinylidene]methyl]benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a sulfamoyl group, and a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[[3-[(4-chlorophenyl)sulfamoyl]benzoyl]hydrazinylidene]methyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This involves the reaction of 3-[(4-chlorophenyl)sulfamoyl]benzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then reacted with 2-formylbenzoic acid under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[[3-[(4-chlorophenyl)sulfamoyl]benzoyl]hydrazinylidene]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(E)-[[3-[(4-chlorophenyl)sulfamoyl]benzoyl]hydrazinylidene]methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-[[3-[(4-chlorophenyl)sulfamoyl]benzoyl]hydrazinylidene]methyl]benzoic acid involves its interaction with specific molecular targets. This compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-chlorophenyl)sulfamoyl]benzoic acid
- 2-[(E)-[[3-(sulfamoyl)benzoyl]hydrazinylidene]methyl]benzoic acid
- 4-chlorobenzoylhydrazine
Uniqueness
2-[(E)-[[3-[(4-chlorophenyl)sulfamoyl]benzoyl]hydrazinylidene]methyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(E)-[[3-[(4-chlorophenyl)sulfamoyl]benzoyl]hydrazinylidene]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O5S/c22-16-8-10-17(11-9-16)25-31(29,30)18-6-3-5-14(12-18)20(26)24-23-13-15-4-1-2-7-19(15)21(27)28/h1-13,25H,(H,24,26)(H,27,28)/b23-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAIZOSSHWRKAO-YDZHTSKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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